
2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential use in drug synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol can be achieved through a Mannich reaction. This involves the reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the Mannich reaction remains a viable method for large-scale synthesis, given its efficiency and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in catalysis and as a building block for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Shares a similar morpholine ring structure but differs in the side chain.
2-(2,6-Dimethylmorpholin-4-yl)methyl-4-hydroxy-5-methoxyphenyl: Another compound with a similar morpholine ring but different functional groups.
Uniqueness
2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol is unique due to its cyclopentan-1-ol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-6-12(7-9(2)14-8)10-4-3-5-11(10)13/h8-11,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDJMFGLRZRFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
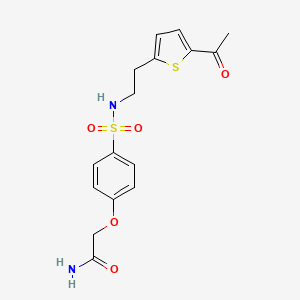
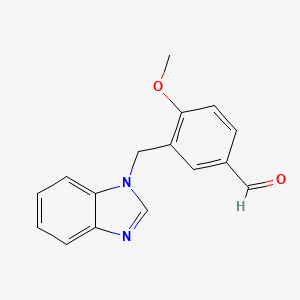


![2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2885895.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2885896.png)
![9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2885897.png)
![2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2885899.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2885901.png)
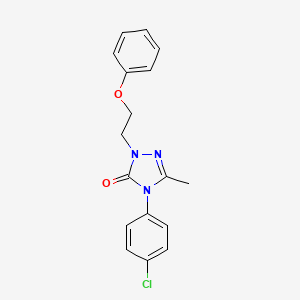
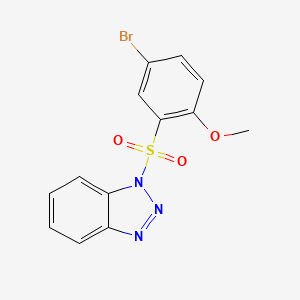
![2-Chloro-5-[1-(3-chloropyridin-2-yl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2885907.png)
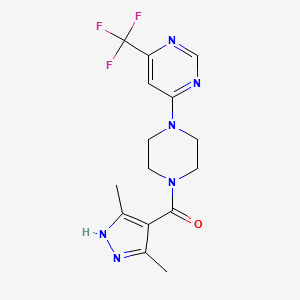
![Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2885912.png)
